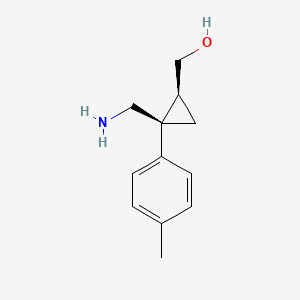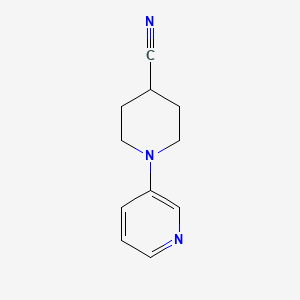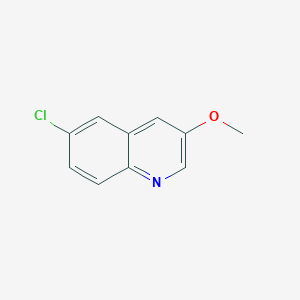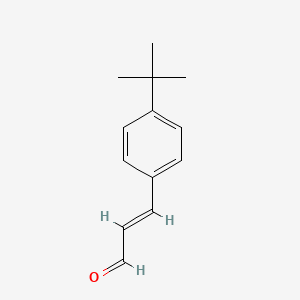![molecular formula C11H12N2O B11904782 1,2,3,4-Tetrahydropyrazino[1,2-a]indol-7-ol](/img/structure/B11904782.png)
1,2,3,4-Tetrahydropyrazino[1,2-a]indol-7-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4-Tetrahydropyrazino[1,2-a]indol-7-ol is a heterocyclic compound that features a fused pyrazine and indole ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrahydropyrazino[1,2-a]indol-7-ol can be synthesized via a two-step pathway. The first step involves the Ugi-four-component condensation of 2-formylindole, amines, (E)-4-alkoxy-4-oxobut-2-enoic acids, and isocyanides to give the corresponding Ugi-adducts. This adduct then undergoes intramolecular hydroamination in the presence of potassium carbonate in acetonitrile at room temperature to afford diastereoselective synthesis of a range of oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indoles .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,4-Tetrahydropyrazino[1,2-a]indol-7-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form oxo-derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrazinoindole derivatives.
Substitution: Substitution reactions, particularly at the indole ring, can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and sulfonyl chlorides.
Major Products
The major products formed from these reactions include various substituted and functionalized pyrazinoindole derivatives, which can have different pharmacological and chemical properties .
Aplicaciones Científicas De Investigación
1,2,3,4-Tetrahydropyrazino[1,2-a]indol-7-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,2,3,4-Tetrahydropyrazino[1,2-a]indol-7-ol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound .
Comparación Con Compuestos Similares
1,2,3,4-Tetrahydropyrazino[1,2-a]indol-7-ol can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydropyrazino[1,2-a]indole-3-carboxamide: This compound has a carboxamide group, which can influence its biological activity and chemical reactivity.
1,2,3,4-Tetrahydropyrazino[1,2-a]indole-1-one: The presence of a ketone group in this compound can lead to different chemical and pharmacological properties.
Propiedades
Fórmula molecular |
C11H12N2O |
|---|---|
Peso molecular |
188.23 g/mol |
Nombre IUPAC |
1,2,3,4-tetrahydropyrazino[1,2-a]indol-7-ol |
InChI |
InChI=1S/C11H12N2O/c14-10-2-1-8-5-9-7-12-3-4-13(9)11(8)6-10/h1-2,5-6,12,14H,3-4,7H2 |
Clave InChI |
MJJYIPCQQFKVIY-UHFFFAOYSA-N |
SMILES canónico |
C1CN2C(=CC3=C2C=C(C=C3)O)CN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Methyl 3-amino-2-[(oxolan-3-yl)methyl]propanoate](/img/structure/B11904738.png)


![5-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11904761.png)
![2-[(1,2,3,4-Tetrahydronaphthalen-1-yl)oxy]ethan-1-ol](/img/structure/B11904766.png)



